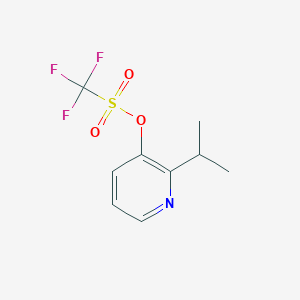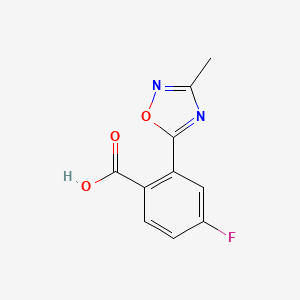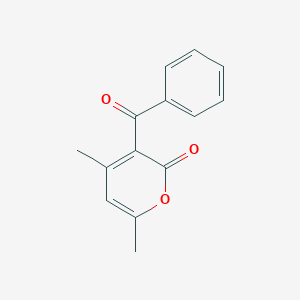
2-Isopropylpyridin-3-yl trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is an organic compound that belongs to the class of trifluoromethanesulfonates It is characterized by the presence of a trifluoromethanesulfonate group attached to a pyridine ring substituted with an isopropyl group at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylpyridin-3-yl trifluoromethanesulfonate typically involves the reaction of 2-isopropylpyridine with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include low temperatures to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems to control the addition of reagents and the reaction temperature can help in scaling up the production while maintaining product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Isopropylpyridin-3-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The trifluoromethanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, where it acts as an electrophile.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Cross-Coupling Reactions: Palladium or nickel catalysts are commonly used, along with bases such as potassium carbonate or cesium carbonate. The reactions are often performed under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyridines, where the trifluoromethanesulfonate group is replaced by the nucleophile.
Cross-Coupling Reactions: The major products are biaryl or heteroaryl compounds formed by the coupling of the pyridine ring with another aromatic or heteroaromatic ring.
科学研究应用
2-Isopropylpyridin-3-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as liquid crystals and polymers.
Catalysis: It serves as a ligand or a precursor in the development of catalytic systems for various chemical transformations.
作用机制
The mechanism by which 2-Isopropylpyridin-3-yl trifluoromethanesulfonate exerts its effects is primarily through its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into the pyridine ring.
相似化合物的比较
Similar Compounds
2-Isopropylpyridine: Lacks the trifluoromethanesulfonate group, making it less reactive in nucleophilic substitution reactions.
3-Isopropylpyridin-2-yl trifluoromethanesulfonate: Similar structure but with different substitution pattern, leading to different reactivity and applications.
2-Methylpyridin-3-yl trifluoromethanesulfonate: Similar reactivity but with a methyl group instead of an isopropyl group, affecting steric and electronic properties.
Uniqueness
2-Isopropylpyridin-3-yl trifluoromethanesulfonate is unique due to the presence of both the isopropyl group and the trifluoromethanesulfonate group, which together confer specific reactivity and selectivity in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and a useful reagent in various research applications.
属性
分子式 |
C9H10F3NO3S |
|---|---|
分子量 |
269.24 g/mol |
IUPAC 名称 |
(2-propan-2-ylpyridin-3-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H10F3NO3S/c1-6(2)8-7(4-3-5-13-8)16-17(14,15)9(10,11)12/h3-6H,1-2H3 |
InChI 键 |
KVKFFRQRDPBBRU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=CC=N1)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)

![Spiro[azetidine-3,3'-pyrrolo[2,3-c]pyridin]-2'(1'H)-one](/img/structure/B13986471.png)
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
![2-[(Dimethylamino)methylene]-3-oxo-4-(phenylmethoxy)butanoic acid methyl ester](/img/structure/B13986488.png)

